molecular formula C18H17FN6O2 B2390327 5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901018-89-1

5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2390327
CAS No.: 901018-89-1
M. Wt: 368.372
InChI Key: BTRBOYNCMPFRNH-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₇H₁₆FN₅O Molecular Weight: 325.347 g/mol Structure: The compound features a 1,2,3-triazole core substituted at position 1 with a carbamoylmethyl group linked to a 3-methylphenyl moiety. Position 5 contains an amino group, and the carboxamide at position 4 is bonded to a 3-fluorophenyl ring . This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

5-amino-N-(3-fluorophenyl)-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O2/c1-11-4-2-6-13(8-11)21-15(26)10-25-17(20)16(23-24-25)18(27)22-14-7-3-5-12(19)9-14/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRBOYNCMPFRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Overview

5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole family. Its unique structural features, including an amino group and a triazole ring, contribute to its diverse applications in scientific research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

This compound has shown promise as a potential enzyme inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, which may lead to therapeutic effects in various diseases.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, making it a candidate for drug development targeting diseases like cancer or metabolic disorders.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that this compound could exhibit activity against various pathogens, contributing to the development of new antimicrobial agents.

Electrochemical Properties

Research has explored the electrochemical properties of triazole compounds for use in organic light-emitting diodes (OLEDs). The unique electronic structure of this compound suggests potential applications as emissive layers in OLED devices.

Characterization Techniques

Characterization is performed using various analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
  • Infrared (IR) Spectroscopy : To identify functional groups.
  • X-ray Crystallography : For detailed structural analysis.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of triazole derivatives, this compound was tested against several cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated effective inhibition at low concentrations, highlighting its potential as a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Analog 1 : 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • Key Differences :
    • Substituents : Dichlorophenyl (2,5-Cl₂) instead of 3-fluorophenyl.
    • Impact : Chlorine atoms increase lipophilicity and may enhance membrane permeability but could reduce solubility. Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%) was reported .
Analog 2 : 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • Key Differences :
    • Substituents : Methoxy groups (electron-donating) on the phenyl ring.
    • Impact : Enhanced solubility due to methoxy groups but reduced metabolic stability. Active against CNS cancer SNB-75 cells (GP = -27.30%) .
  • Comparison : Methoxy groups may engage in hydrogen bonding distinct from the methyl group in the target compound, influencing receptor interactions.

Oxazole and Heterocyclic Modifications

Analog 3 : 5-Amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
  • Key Differences: Substituent: Oxazole ring replaces the carbamoylmethyl group. No direct activity data, but similar frameworks show enhanced kinase inhibition .
  • Comparison : The oxazole’s planar structure may restrict conformational flexibility compared to the carbamoylmethyl linker in the target compound.
Analog 4 : 5-Amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • Key Differences :
    • Substituents : Chlorine on oxazole and fluorine/methyl on phenyl.
    • Impact : Chlorine increases lipophilicity and may enhance cytotoxicity. Structural data (e.g., X-ray) confirm anisotropic displacement ellipsoids via ORTEP .
  • Comparison : Chlorine’s steric bulk vs. fluorine’s smaller size could lead to divergent binding modes in enzyme targets.

Pharmacological and Structural Insights

Activity Trends :
  • Oxazole-containing analogs (e.g., Analog 3) may exhibit improved kinase inhibition due to heterocyclic π-π interactions .

Structural Confirmation and Computational Analysis

  • X-ray Crystallography : The target compound’s structure can be confirmed using SHELXL for refinement and ORTEP for visualization, as seen in analogs .
  • In Silico Studies : Molecular docking predicts that the carbamoylmethyl group in the target compound engages in hydrogen bonding with residues like Asp or Glu in kinase domains, while fluorine enhances electrostatic interactions .

Data Table: Key Properties of Target Compound and Analogs

Compound Substituents (R₁, R₂) Molecular Weight Notable Activity
Target Compound 3-Fluorophenyl, 3-methylphenyl 325.35 Under investigation
5-Amino-N-(2,5-dichlorophenyl)-1-(4-MePh) 2,5-Cl₂, 4-methylphenyl 366.22 Renal cancer (GP = -13.42%)
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-FPh) 2,4-(OMe)₂, 4-fluorophenyl 359.35 CNS cancer (GP = -27.30%)
Oxazole-containing analog (Analog 3) Oxazolylmethyl, 3-fluorophenyl ~400 (estimated) Kinase inhibition (predicted)

Biological Activity

5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C18H17FN6O2
  • Molecular Weight : 368.3650 g/mol
  • CAS Number : 901018-89-1
  • SMILES Notation : Cc1cccc(c1)NC(=O)Cn1nnc(c1N)C(=O)Nc1cccc(c1)F

Biological Activity Overview

Research indicates that compounds within the triazole class exhibit significant biological activities, including antimicrobial, anticancer, and anti-parasitic effects. The specific compound has been evaluated for its potential against various diseases, particularly focusing on its interaction with biological macromolecules and its enzyme inhibition capabilities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. The compound may disrupt metabolic pathways by binding to active sites of target enzymes or modulating signaling pathways involved in disease progression.

Structure-Activity Relationships (SAR)

Studies indicate that modifications to the triazole core significantly influence the compound's biological activity. For instance:

  • Substituent Variations : Changes in the amino group or the addition of different functional groups can enhance or diminish potency.
  • Core Stability : The integrity of the triazole ring is crucial for maintaining its bioactive conformation. Substituting the triazole with other heterocycles often results in loss of activity .

Antimicrobial Activity

Research has shown that triazole derivatives can exhibit potent antimicrobial properties. For instance:

  • A series of 5-amino-1,2,3-triazole-4-carboxamide derivatives demonstrated submicromolar activity against Trypanosoma cruzi, the causative agent of Chagas disease .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives:

  • In vitro studies revealed that certain analogs induced apoptosis in cancer cells and triggered reactive oxygen species (ROS) production .
  • Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung cancer .

Chagas Disease Treatment

A notable study involved phenotypic high-content screening against Trypanosoma cruzi using derivatives from the triazole family. The optimized compounds exhibited improved potency and metabolic stability, leading to significant reductions in parasite burden in mouse models .

Antitumor Activity

In a separate investigation focusing on lung cancer cell lines (H460), certain triazole hybrids displayed IC50 values indicative of strong antitumor activity. These compounds also induced significant molecular responses linked to apoptosis .

Data Tables

Property Value
Molecular FormulaC18H17FN6O2
Molecular Weight368.3650 g/mol
CAS Number901018-89-1
Antimicrobial ActivityActive against T. cruzi
Anticancer ActivityInduces apoptosis in H460 cells

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